Superior Anti-Yeast Potency: Becliconazole vs. Fluconazole (8- to 256-Fold Difference)
Becliconazole demonstrates substantially higher potency against yeast species compared to the triazole fluconazole. In a direct head-to-head microdilution assay conducted according to NCCLS guidelines, becliconazole exhibited 8- to 256-fold greater activity against yeast isolates [1]. This quantitative superiority is critical for researchers requiring a potent reference imidazole for yeast susceptibility studies.
| Evidence Dimension | Fold difference in antifungal activity against yeast |
|---|---|
| Target Compound Data | Becliconazole MIC80 ≤4 mg/L for 11 of 12 tested fungal species |
| Comparator Or Baseline | Fluconazole |
| Quantified Difference | 8- to 256-fold greater activity (becliconazole vs. fluconazole) |
| Conditions | Broth microdilution (NCCLS standard), 12 clinical fungal isolates |
Why This Matters
For yeast-focused research, becliconazole provides a significantly more sensitive probe, reducing the required compound concentration and minimizing solvent interference.
- [1] Zhang WN, Cao YB, Jiang YY, Wang N, Yin M, et al. Determination of in vitro antifungal activity of tebiconazole by broth microdilution method. Chinese Journal of Antibiotics. 2000; (3):183-187. View Source
